2-phenyl-N-[3-(1H-pyrrol-1-yl)propyl]butanamide
Description
2-phenyl-N-[3-(1H-pyrrol-1-yl)propyl]butanamide is a synthetic amide derivative characterized by a phenyl group at the 2-position of the butanamide backbone and a 3-(1H-pyrrol-1-yl)propyl substituent on the nitrogen atom. Its structure combines aromatic (phenyl) and heterocyclic (pyrrole) moieties, which may influence its physicochemical properties and biological interactions.
Properties
IUPAC Name |
2-phenyl-N-(3-pyrrol-1-ylpropyl)butanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O/c1-2-16(15-9-4-3-5-10-15)17(20)18-11-8-14-19-12-6-7-13-19/h3-7,9-10,12-13,16H,2,8,11,14H2,1H3,(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKPJAVQJSWKNCW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=CC=C1)C(=O)NCCCN2C=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-phenyl-N-[3-(1H-pyrrol-1-yl)propyl]butanamide typically involves the condensation of a phenyl-substituted butanamide with a pyrrole derivative. One common method is the Paal–Knorr reaction, which involves the condensation of a 1,4-dicarbonyl compound with an amine to form the pyrrole ring . The reaction conditions often include the use of a catalytic amount of acid or base and can be carried out under reflux conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of green chemistry principles, such as solvent-free conditions or the use of environmentally benign solvents, can be employed to make the process more sustainable.
Chemical Reactions Analysis
Types of Reactions
2-phenyl-N-[3-(1H-pyrrol-1-yl)propyl]butanamide can undergo various types of chemical reactions, including:
Oxidation: The pyrrole ring can be oxidized to form pyrrole N-oxide derivatives.
Reduction: The carbonyl group in the butanamide moiety can be reduced to form the corresponding alcohol.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic substitution reactions often use reagents like halogens (e.g., bromine) or nitrating agents (e.g., nitric acid).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the pyrrole ring can yield pyrrole N-oxide, while reduction of the carbonyl group can produce the corresponding alcohol.
Scientific Research Applications
2-phenyl-N-[3-(1H-pyrrol-1-yl)propyl]butanamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s structure makes it a candidate for studying interactions with biological macromolecules.
Medicine: Its potential biological activity makes it a subject of interest in drug discovery and development.
Industry: It can be used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 2-phenyl-N-[3-(1H-pyrrol-1-yl)propyl]butanamide involves its interaction with specific molecular targets. The pyrrole ring can interact with various enzymes and receptors, potentially inhibiting or activating their functions. The phenyl group can enhance the compound’s binding affinity to these targets, while the butanamide moiety can influence its solubility and bioavailability.
Comparison with Similar Compounds
Table 1: Structural Features of Selected Amides
*Estimated based on molecular formula.
Key Observations :
- The target compound’s pyrrole group introduces a planar, electron-rich heterocycle, contrasting with the benzimidazole in (basic nitrogen centers) and the phenoxy groups in (hydrogen-bond acceptors).
- The epoxy moiety in enhances reactivity, whereas the target compound’s pyrrole may favor π-π stacking interactions due to aromaticity .
Physicochemical Properties
Table 2: Physicochemical Parameters of Selected Amides
*Predicted or derived from analogs.
Key Observations :
- The target compound’s logP (~3.8) suggests moderate lipophilicity, comparable to (logP 4.10), driven by phenyl and alkyl chains. The lower logP of is attributed to the polar epoxy group .
- The higher polar surface area of correlates with its multiple hydroxyl and amide groups, enhancing solubility in polar solvents .
Biological Activity
2-phenyl-N-[3-(1H-pyrrol-1-yl)propyl]butanamide is a synthetic compound that exhibits significant biological activity due to its unique structural features, including a pyrrole ring and a butanamide moiety. This article reviews the compound's mechanism of action, biological activities, structure-activity relationships (SAR), and potential therapeutic applications based on diverse research findings.
Chemical Structure and Properties
The molecular formula of this compound can be represented as follows:
The compound comprises three key components:
- Phenyl Group : Contributes to the compound's lipophilicity and enhances binding affinity to biological targets.
- Pyrrole Ring : Known for its ability to interact with various enzymes and receptors, potentially modulating their activity.
- Butanamide Moiety : Influences solubility and bioavailability, critical for pharmacological efficacy.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The compound may function through:
- Enzyme Inhibition/Activation : The pyrrole ring can modulate enzyme activity, influencing metabolic pathways.
- Receptor Binding : The phenyl group enhances binding to receptors involved in various physiological processes.
Biological Activities
Research indicates that this compound exhibits a range of biological activities, including:
Antimicrobial Activity
Several studies have highlighted the compound's potential as an antimicrobial agent. It has shown effectiveness against various bacterial strains, suggesting its utility in treating infections.
Anticancer Properties
In vitro assays have demonstrated that this compound can inhibit the proliferation of cancer cell lines. The mechanism likely involves apoptosis induction and cell cycle arrest.
Structure-Activity Relationships (SAR)
A detailed SAR analysis reveals that modifications to the phenyl and pyrrole components significantly impact the compound's biological activity. For example:
- Substituting different functional groups on the phenyl ring can enhance or reduce activity against specific targets.
- Variations in the length and branching of the butanamide chain influence solubility and receptor affinity.
Study 1: Antimicrobial Efficacy
In a recent study, this compound was tested against several pathogenic bacteria. Results indicated a minimum inhibitory concentration (MIC) ranging from 32 to 128 µg/mL, demonstrating significant antibacterial properties.
Study 2: Anticancer Activity
Another investigation evaluated the compound's effect on human cancer cell lines (e.g., A549 lung cancer cells). The results showed a dose-dependent decrease in cell viability, with an IC50 value of approximately 25 µM after 48 hours of treatment.
Comparison with Similar Compounds
| Compound Name | Structure | Biological Activity |
|---|---|---|
| Pyrrolidine | C4H9N | Moderate antimicrobial properties |
| Indole | C8H7N | Known for anticancer effects |
| 2-Pyridone | C5H5NO | Exhibits neuroprotective effects |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
